4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol
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Overview
Description
4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.366 g/mol It is characterized by the presence of a phenolic hydroxyl group and an ethyl-substituted butyl chain attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol typically involves the reaction of 2-ethylbutyraldehyde with phenol under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction . The reaction is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or alkyl halides are employed for esterification or etherification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in esters or ethers .
Scientific Research Applications
4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound may modulate various signaling pathways, such as those involved in oxidative stress or inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with potent estrogenic activity.
2-tert-butyl-4-ethylphenol: Known for its antioxidant properties.
4-(4-Hydroxyphenyl)-2-butanone:
Uniqueness
4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol is unique due to its specific structural features, such as the ethyl-substituted butyl chain and phenolic hydroxyl group.
Properties
CAS No. |
92569-29-4 |
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Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[2-ethyl-1-(4-hydroxyphenyl)butyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-13(4-2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-13,18-20H,3-4H2,1-2H3 |
InChI Key |
AAPXEEHBELUIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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